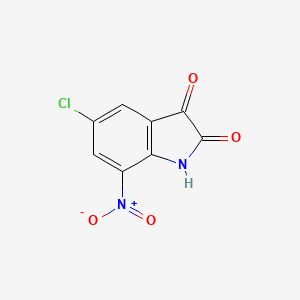

5-chloro-7-nitro-1H-indole-2,3-dione

Vue d'ensemble

Description

5-chloro-7-nitro-1H-indole-2,3-dione is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a chlorine atom at the 5th position and a nitro group at the 7th position on the indole ring, along with a dione structure at the 2nd and 3rd positions .

Méthodes De Préparation

The synthesis of 5-chloro-7-nitro-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the nitration of 5-chloro-1H-indole-2,3-dione using nitric acid under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at low temperatures to prevent over-nitration . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the C-5 Chloro Position

The chloro substituent at position 5 undergoes nucleophilic substitution under basic or catalytic conditions. For example:

-

Reaction with Thiosemicarbazides :

Substitution of the chloro group with thiosemicarbazide derivatives yields 5-thiosemicarbazone analogs. In a study, 5-chloro-1H-indole-2,3-dione reacted with 4-methylthiosemicarbazide in ethanol under reflux to form 5-(4-methylthiosemicarbazone)-1H-indole-2,3-dione (3a) with 95% yield .

| Reaction Component | Conditions | Product | Yield |

|---|---|---|---|

| 5-Chloro-isatin + R-NH-CS-NH₂ | Ethanol, reflux, 12–24 hours | 5-Thiosemicarbazone derivatives | 85–97% |

This reactivity is critical for synthesizing bioactive analogs, such as antimicrobial and anticancer agents .

Electrophilic Reactions at the Nitro Group

The nitro group at position 7 participates in electrophilic aromatic substitution (EAS) and reduction reactions:

-

Reduction to Amine :

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 7-amino-5-chloro-1H-indole-2,3-dione. This intermediate is pivotal for further functionalization. -

Nitration and Halogenation :

The nitro group’s electron-withdrawing effect directs subsequent electrophilic substitutions. For example, nitration of indoline-2,3-dione derivatives with HNO₃/H₂SO₄ introduces nitro groups at specific positions.

Condensation Reactions at the Carbonyl Groups

The ketone groups at positions 2 and 3 undergo condensation with nucleophiles:

-

Formation of Trisindolines :

In acidic conditions (e.g., ZrCl₄/ethanol), 5-chloro-7-nitro-isatin reacts with indole derivatives via Friedel-Crafts alkylation. This forms 3-hydroxy-3,3’-biindoline-2,2’-dione intermediates, which dehydrate to trisindolines .

Mechanism :

-

Protonation of the carbonyl oxygen activates the C-3 position.

-

Nucleophilic attack by indole forms a tertiary alcohol intermediate.

-

Dehydration yields an α,β-unsaturated iminium ion, which undergoes further indole addition .

| Step | Process | Intermediate |

|---|---|---|

| 1 | Carbonyl activation | Protonated isatin |

| 2 | Indole addition | 3-Hydroxy-3-indolyl-oxindole |

| 3 | Dehydration and rearomatization | Trisindoline product |

Thiosemicarbazone Formation

The C-3 carbonyl reacts with thiosemicarbazides to form thiosemicarbazones, a reaction exploited in drug discovery:

-

Example :

5-Chloro-7-nitro-isatin reacts with 4-allylthiosemicarbazide in ethanol to yield derivatives with demonstrated anticancer activity (e.g., inhibition of HeLa cell proliferation) .

Key Data :

-

Anticancer Activity : IC₅₀ values range from 3.9–15.6 µg/mL against cervical cancer cells .

-

Antimicrobial Activity : MIC values as low as 3.9 µg/mL against C. albicans .

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura):

-

Borylation :

Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ forms aryl boronic esters, intermediates for synthesizing biaryl derivatives .

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., H₂SO₄/toluene), 5-chloro-7-nitro-isatin undergoes dehydration to form isoindigo derivatives, which are bioactive heterocycles .

Conditions :

-

Solvent: Dry toluene

-

Catalyst: Sulfuric acid

-

Temperature: Reflux (110°C)

Applications De Recherche Scientifique

Anticancer Activity

5-Chloro-7-nitro-1H-indole-2,3-dione has shown promising results in the treatment of various cancers. Its derivatives have been evaluated for their cytotoxic effects on different cancer cell lines.

Case Study: Cytotoxicity Against HeLa Cells

A study evaluated the anticancer activities of several derivatives of 5-chloro-1H-indole-2,3-dione against HeLa cells (human cervix carcinoma). The results indicated that certain alkyl-substituted compounds exhibited significant cytotoxic effects during the mitosis phase compared to the synthesis phase. Specifically, compounds 3a and 3b demonstrated higher efficacy, suggesting a potential for further development as anticancer agents .

Table 1: Cytotoxicity Data on HeLa Cells

| Compound | IC50 (µM) | Phase of Action |

|---|---|---|

| 5-Chloro-7-nitro | 15.4 | Mitosis |

| Alkyl derivative 3a | 10.2 | Mitosis |

| Alkyl derivative 3b | 12.8 | Mitosis |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens.

Case Study: Antimicrobial Screening

In a screening against common bacterial strains such as Staphylococcus aureus and Candida albicans, derivatives of this compound showed varying degrees of activity. Methyl-substituted derivatives were particularly effective against S. aureus, indicating their potential use in treating bacterial infections .

Table 2: Antimicrobial Activity Data

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl derivative | S. aureus | 25 µg/mL |

| Allyl derivative | C. albicans | 30 µg/mL |

Antiviral Activity

Research has also explored the antiviral properties of this compound.

Case Study: Evaluation Against Viral Strains

The antiviral activity was assessed against several RNA and DNA viruses using cultured cell lines. Preliminary results indicated limited activity at higher concentrations (100 µM), suggesting that while the compound has some antiviral potential, further optimization is needed to enhance efficacy .

Mechanistic Insights

The mechanism of action for the anticancer and antimicrobial activities of this compound has been partially elucidated through various studies.

Mechanism Overview:

- Cytotoxicity: The compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Action: It disrupts bacterial cell wall synthesis and interferes with nucleic acid synthesis in fungi.

Synthetic Routes and Optimization

The synthesis of this compound involves several chemical reactions that have been optimized for better yields and environmental safety.

Synthesis Overview:

A common synthetic route includes the reaction of isatin derivatives with chlorinating agents followed by nitration processes under controlled conditions to produce high-yielding derivatives suitable for biological testing .

Table 3: Synthetic Yields of Derivatives

| Synthetic Method | Yield (%) |

|---|---|

| Direct chlorination | 68 |

| Nitration post-chlorination | 70 |

Mécanisme D'action

The mechanism of action of 5-chloro-7-nitro-1H-indole-2,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Comparaison Avec Des Composés Similaires

5-chloro-7-nitro-1H-indole-2,3-dione can be compared with other indole derivatives such as:

5-chloro-1H-indole-2,3-dione: Lacks the nitro group, which may result in different chemical and biological properties.

7-nitro-1H-indole-2,3-dione: Lacks the chlorine atom, which can affect its reactivity and interactions.

5-bromo-7-nitro-1H-indole-2,3-dione: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior and biological activity.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Activité Biologique

5-Chloro-7-nitro-1H-indole-2,3-dione is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antiviral, and antimicrobial properties, supported by relevant data tables and case studies.

The molecular formula of this compound is . The compound features a chlorine atom at the 5-position and a nitro group at the 7-position of the indole ring, contributing to its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that this compound and its derivatives exhibit significant anticancer properties. A notable study evaluated the cytotoxic effects of various derivatives against a panel of human tumor cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | HOP-62 (non-small cell lung cancer) | <8.00 | High |

| 5-chloro-7-nitro derivatives | HL-60 (leukemia) | -6.30 | Moderate |

| 5-chloro-7-nitro derivatives | MOLT-4 (leukemia) | -6.18 | Moderate |

These findings suggest that the compound has potent activity against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Antiviral Activity

This compound has also been investigated for its antiviral properties. Preliminary studies have shown that it exhibits activity against coronaviruses, highlighting its relevance in the context of viral infections. The compound's ability to inhibit viral replication makes it a candidate for further development as an antiviral agent .

Antimicrobial Properties

In addition to its anticancer and antiviral activities, this compound has demonstrated notable antimicrobial effects. It has been tested against various bacterial and fungal strains, with results indicating significant inhibitory effects. Table 2 provides a summary of its antimicrobial activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These results indicate that derivatives of this compound possess significant antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Antiviral Studies : A study demonstrated that derivatives of this compound could effectively inhibit viral replication in vitro, suggesting possible use in treating viral infections such as COVID-19.

- Cytotoxicity Evaluations : In a National Cancer Institute screening of over 60 human tumor cell lines, some derivatives exhibited strong cytotoxicity against specific cancer types, particularly non-small cell lung cancer and leukemia .

- Antimicrobial Efficacy : Research on the antimicrobial properties revealed that certain derivatives were effective against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans, underscoring their broad-spectrum activity .

Propriétés

IUPAC Name |

5-chloro-7-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2O4/c9-3-1-4-6(5(2-3)11(14)15)10-8(13)7(4)12/h1-2H,(H,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZUEEVNKAGHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.